N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a complex structure that includes an indole core, a butyl group, and a tosylated butanamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions, where the indole nitrogen is alkylated using butyl halides in the presence of a base such as sodium hydride.
Tosylation: The tosyl group is introduced by reacting the intermediate with tosyl chloride in the presence of a base like pyridine.
Amidation: The final step involves the formation of the butanamide moiety through an amidation reaction, where the tosylated intermediate is reacted with butanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the butyl side chain, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxide derivatives or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as an anti-inflammatory and anticancer agent. The indole core is known to interact with various biological targets, making it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the tosyl group enhances its solubility and bioavailability, making it a suitable candidate for oral drug formulations.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable indole core and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can bind to various receptors, modulating their activity and leading to therapeutic effects. The butyl and tosyl groups enhance its binding affinity and specificity, making it a potent compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide
- N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-2-(4-ethylsulfonylphenyl)acetamide
Uniqueness
Compared to similar compounds, N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide stands out due to its unique combination of functional groups. The presence of the tosyl group enhances its solubility and bioavailability, while the butyl group provides additional hydrophobic interactions, improving its binding affinity to biological targets.
Properties
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-3-4-16-28-23-15-14-22(20-7-5-8-21(25(20)23)26(28)30)27-24(29)9-6-17-33(31,32)19-12-10-18(2)11-13-19/h5,7-8,10-15H,3-4,6,9,16-17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKPRUKSSDIHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)C)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.